Methyl 4-(pyridin-4-yl)benzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves a three-step substitution reaction, highlighting the versatility and reactivity of such molecules. These processes typically employ FTIR, 1H, and 13C NMR spectroscopy, along with mass spectrometry, to confirm the structures of the synthesized compounds. X-ray diffraction is also used for crystallographic and conformational analyses, further confirming the molecular structures as optimized by density functional theory (DFT) (Huang et al., 2021).
Molecular Structure Analysis
The molecular structures of compounds similar to Methyl 4-(pyridin-4-yl)benzoate are determined through X-ray diffraction and subjected to DFT calculations. These studies reveal that the molecular structures optimized by DFT are consistent with the crystal structures, providing insights into the conformational stability and electronic properties of the compounds. Such analyses are crucial for understanding the reactive sites and potential chemical behavior of the compounds (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like Methyl 4-(pyridin-4-yl)benzoate are studied through their interactions and transformations in various chemical reactions. For example, the synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids demonstrate the ability of such compounds to undergo complex formation and exhibit interesting photophysical properties when coordinated to metal centers (Tzimopoulos et al., 2010).
Physical Properties Analysis
The physical properties of compounds like Methyl 4-(pyridin-4-yl)benzoate, such as solubility, thermal stability, and electrical conductivity, are important for their potential applications. For instance, the synthesis, characterization, thermal degradation, and electrical conductivity of polymeric compounds provide valuable information about the stability and conductivity of materials derived from pyridinyl compounds, which could be relevant for electronic applications (Kaya et al., 2008).
Chemical Properties Analysis
The chemical properties of Methyl 4-(pyridin-4-yl)benzoate and related compounds, such as their ability to form coordination polymers and exhibit luminescence, are of significant interest. Studies on coordination polymers derived from pyridinyl compounds show the potential for creating materials with unique structural and luminescence properties, which could be exploited in optoelectronic devices and sensors (Gui et al., 2014).
Scientific Research Applications
Synthesis of Functionalized Isoxazoles : Methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate scaffolds are useful for synthesizing new highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives (Ruano, Fajardo, & Martín, 2005).
Thermoelectric Applications : Poly-4-[(pyridin-2-yl-imino)methyl]benzene-1,3-diol and its polymer-metal complexes show potential for thermoelectric applications, useful in electronics and energy storage (Kaya, Öksüzgülmez, & Güzel, 2008).
Photocatalytic and Electrocatalytic Performance : Bulky conjugated 4-(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzoate-based coordination polymers exhibit varied photodegradation activity of organic dyes and electrocatalytic reduction of hydrogen peroxide (Hao et al., 2019).
Antibacterial Activity : Novel pyridyl benzoate derivatives have been found to possess antibacterial activity comparable to amikacin, suggesting their potential as antibacterial compounds (Eldeab, 2019).
Supramolecular Liquid Crystals : Laterally methyl-substituted compounds can induce supramolecular liquid crystals, highlighting the role of substituents in determining crystal stability (Naoum, Fahmi, & Almllal, 2010).
Saponification of Shielded Esters : Concave methyl benzoates can undergo saponification through nucleophilic substitution, despite being sterically shielded esters (Lüning & Wangnick, 1992).
Synthetic Strategies for Benzotriazolyl Compounds : α-(Benzotriazol-l-yl)alkylpyridines can undergo nucleophilic attack, offering new synthetic strategies (Katritzky, Yao, & Rachwał, 1994).
Triorganostannyl Ester Synthesis : Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids show promising synthesis and structural investigation potential (Tzimopoulos et al., 2010).
Corrosion Inhibition : Double azomethine-based Schiff bases, including methyl benzoate derivatives, effectively inhibit corrosion on mild steel surfaces (Murmu et al., 2019).
Antibacterial Activity Against B. subtilis, S. aureus, E. coli : 6-Nitro-8-Pyridinyl Coumarin and 6-Nitro-8-PyranylCoumarin derivatives exhibit significant antibacterial activity (El-Haggar et al., 2015).
Safety And Hazards
“Methyl 4-(pyridin-4-yl)benzoate” is associated with several hazard statements including H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety information includes precautionary statements P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
methyl 4-pyridin-4-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQMCQRQWVXBOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408910 | |
Record name | methyl 4-(pyridin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(pyridin-4-yl)benzoate | |
CAS RN |
106047-17-0 | |
Record name | methyl 4-(pyridin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-(4-pyridinyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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